

Physical and chemical properties of quinoline boronic acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quinoline-6-boronic acid*

Cat. No.: *B1307814*

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of Quinoline Boronic Acids

Introduction

Quinoline boronic acids are a class of heterocyclic organic compounds that incorporate both a quinoline ring system and a boronic acid functional group (-B(OH)₂). This unique combination makes them highly valuable building blocks in modern organic synthesis and medicinal chemistry.^{[1][2][3]} The quinoline scaffold is a privileged structure found in numerous pharmaceuticals, while the boronic acid moiety is renowned for its utility in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.^{[4][5][6]}

This technical guide provides a comprehensive overview of the physical and chemical properties of quinoline boronic acids, tailored for researchers, scientists, and drug development professionals. It details their synthesis, reactivity, and characterization, with a focus on quantitative data and established experimental protocols.

Physical and Spectroscopic Properties

The physical properties of quinoline boronic acids can vary depending on the position of the boronic acid group on the quinoline ring. Generally, they are solids at room temperature, with colors ranging from white to light brown.^{[1][3][7]} Their solubility is typically limited in water but greater in organic solvents.^{[8][9]}

Tabulated Physical Properties

The following tables summarize key physical properties for several common isomers of quinoline boronic acid.

Table 1: Physical Properties of Quinoline Boronic Acid Isomers

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
2-Quinolineboronic acid	N/A	C ₉ H ₈ BNO ₂	172.98[10]	Not specified	Solid[10]
3-Quinolineboronic acid	191162-39-7	C ₉ H ₈ BNO ₂	172.98	191-196 or 148-155[11]	Solid
4-Quinolineboronic acid	Not specified	C ₉ H ₈ BNO ₂	172.98[12]	Not specified	Not specified
5-Quinolineboronic acid	355386-94-6[1][13]	C ₉ H ₈ BNO ₂	172.98[1][13]	Not specified	Light yellow to brown powder[1]
8-Quinolineboronic acid	86-58-8[3][14]	C ₉ H ₈ BNO ₂	172.98[3][14]	>300[3]	White to slightly yellow crystalline powder[3]

Tabulated Computed Properties

Computational models provide additional insights into the physicochemical properties of these molecules.

Table 2: Computed Physicochemical Properties of Quinoline Boronic Acid Isomers

Isomer	Topological Polar Surface Area (Å ²)	Hydrogen Bond Donor Count	Hydrogen Bond Acceptor Count	Rotatable Bond Count
3-Quinolineboronic acid	53.4	2	3	1
5-Quinolineboronic acid	53.4[13]	2[13]	3[13]	1[13]
8-Quinolineboronic acid	53.4[14]	2	3	1

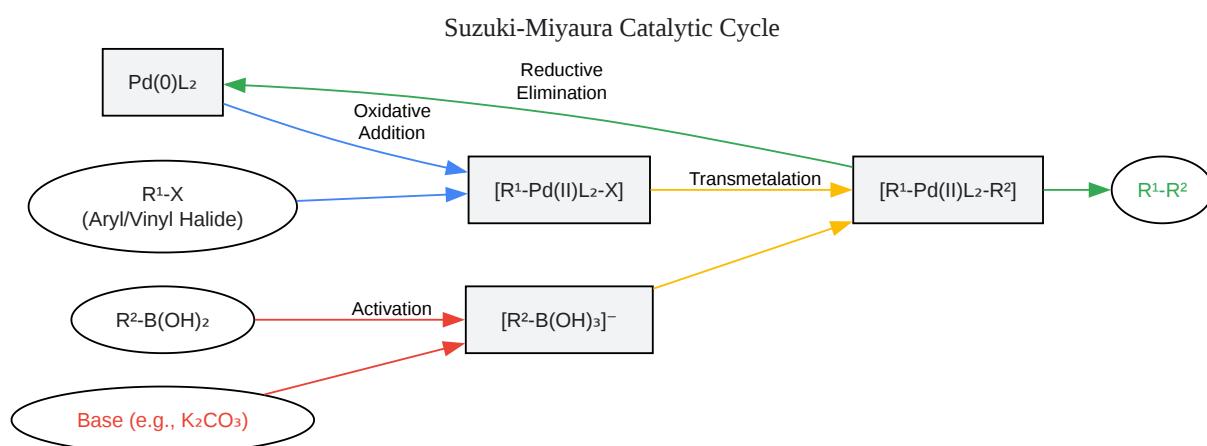
Chemical Properties and Reactivity

The chemistry of quinoline boronic acids is dominated by the reactivity of the boronic acid group and influenced by the electronic nature of the quinoline ring.

Acidity and pKa

Boronic acids are Lewis acids that can accept a hydroxide ion to form a more nucleophilic boronate species. This equilibrium is crucial for their reactivity in cross-coupling reactions. The pKa of the boronic acid group is a key parameter governing this equilibrium.[6][9] For quinoline-3-boronic acid pinacolate, a protected form, the predicted pKa is approximately 5.12.[7][8][15] The acidity, and therefore the reactivity, can be influenced by the electronic properties of substituents on the quinoline ring.[4]

Stability and Degradation


A significant challenge in working with boronic acids is their potential instability. They can undergo decomposition on the benchtop via processes like protodeboronation, oxidation, and polymerization.[16] This instability can be particularly pronounced for certain heterocyclic boronic acids, affecting their storage and cross-coupling efficiency.[16] To address this, air-stable surrogates such as N-methyliminodiacetic acid (MIDA) boronates have been developed, which can release the unstable boronic acid *in situ* under reaction conditions.[16]

Reactivity in Suzuki-Miyaura Cross-Coupling

The premier application of quinoline boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[1][6] This reaction is a cornerstone of modern synthesis, enabling the construction of complex biaryl and heteroaryl structures.[5][17]

The catalytic cycle involves three main steps:

- Oxidative Addition: The Pd(0) catalyst inserts into the aryl/heteroaryl halide (or triflate) bond.
- Transmetalation: The organic group is transferred from the activated boronate to the palladium center. This is often the rate-determining step and requires base activation of the boronic acid.[4][6]
- Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst.[4]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reactivity of quinoline boronic acid isomers is heavily influenced by electronic and steric effects.[4]

- **Electronic Effects:** The pyrimidine ring of quinoline is electron-deficient, particularly at the 2- and 4-positions. A boronic acid group on the more electron-rich benzene portion (positions 5, 6, 7, 8) is generally more reactive as it leads to a more nucleophilic boronate species, facilitating the transmetalation step.[4]
- **Steric Effects:** Steric hindrance around the boronic acid group can impede its approach to the palladium center, slowing the reaction.

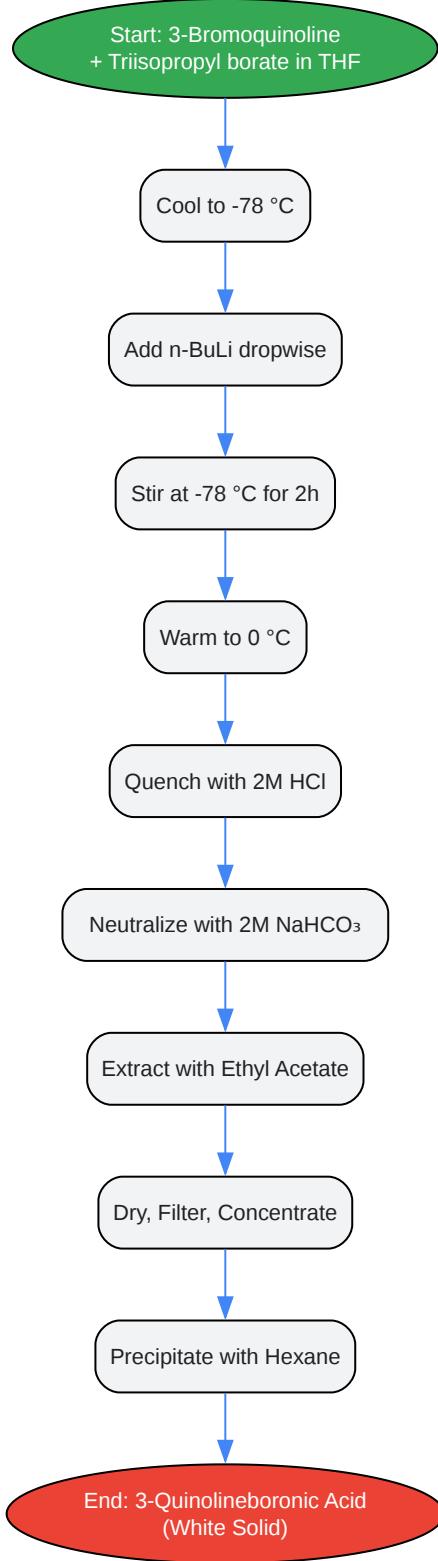
Experimental Protocols

Detailed and reliable protocols are essential for the successful synthesis and characterization of quinoline boronic acids.

Synthesis Protocol: 3-Quinolineboronic Acid

The following is a general and effective procedure for synthesizing 3-quinolineboronic acid from 3-bromoquinoline via a lithium-halogen exchange followed by borylation.[18]

Materials and Equipment:


- 3-Bromoquinoline
- Triisopropyl borate
- n-Butyllithium (n-BuLi), 2M solution in hexanes
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 2M solution
- Sodium bicarbonate (NaHCO₃), 2M solution
- Ethyl acetate (EA)
- Hexane
- Anhydrous magnesium sulfate (MgSO₄)

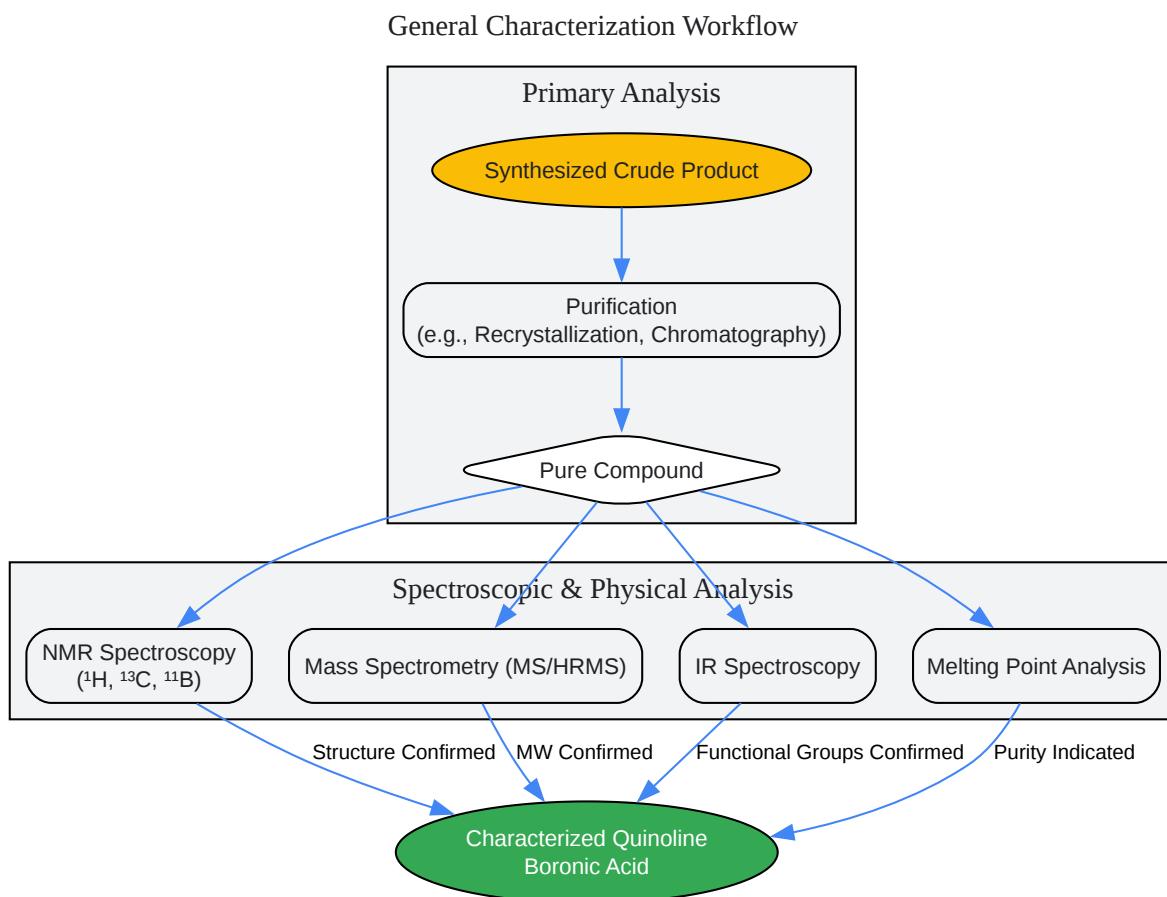
- Two-necked round-bottomed flask, dropping funnel, Schlenk line/inert gas setup, dry ice/acetone bath

Procedure:

- Under an inert nitrogen atmosphere, add 3-bromoquinoline (1.0 eq) and triisopropyl borate (2.0 eq) to a two-necked flask and dissolve in anhydrous THF.[18]
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[18]
- Slowly add n-butyllithium (2.0 eq) dropwise over 1 hour, maintaining the temperature at -78 °C.[18]
- Stir the reaction mixture at -78 °C for an additional 2 hours after the addition is complete.[18]
- Remove the cooling bath and allow the reaction to slowly warm to 0 °C.[18]
- Quench the reaction by carefully adding 2M HCl solution.[18]
- Neutralize the mixture to pH 7 by adding 2M NaHCO₃ solution.[18]
- Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[18]
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[18]
- Add hexane to the residue to precipitate the product. Filter the resulting white solid to yield 3-quinolineboronic acid.[18]

Workflow for Synthesis of 3-Quinolineboronic Acid

[Click to download full resolution via product page](#)


Caption: A typical experimental workflow for the synthesis of 3-quinolineboronic acid.

Characterization Protocol: A General Workflow

Proper characterization is crucial to confirm the identity, purity, and structure of the synthesized quinoline boronic acid.

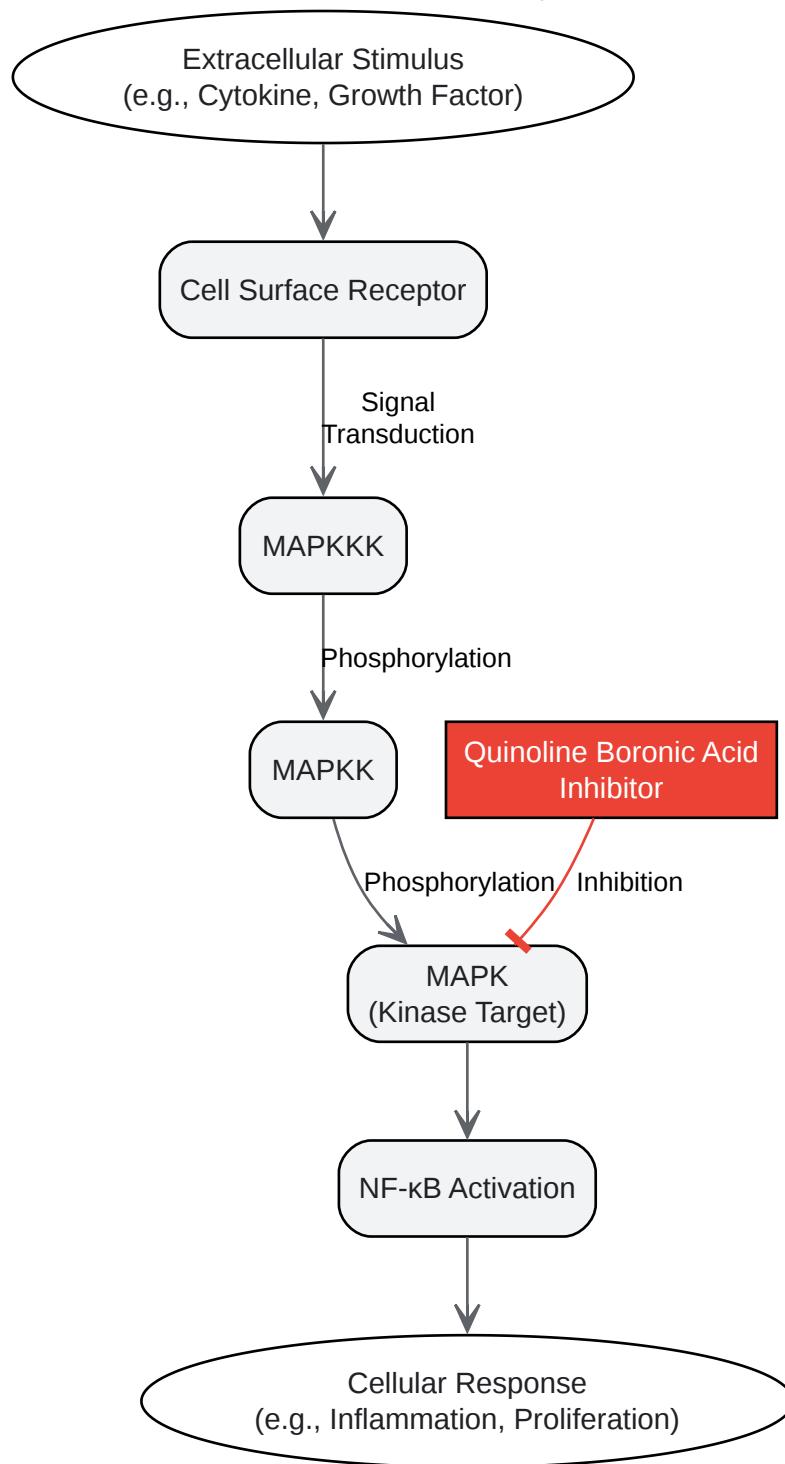
Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the organic framework. ^{11}B NMR is particularly useful for characterizing boronic acids, as the chemical shift is sensitive to the hybridization state (sp^2 for the trigonal acid vs. sp^3 for the tetrahedral boronate) and coordination environment of the boron atom.[19][20][21]
- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.[22][23]
- Infrared (IR) Spectroscopy: Can identify characteristic functional group vibrations, such as O-H stretching for the boronic acid and C=N/C=C stretching for the quinoline ring.
- Melting Point Analysis: A sharp melting point range is an indicator of purity.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the characterization of a synthesized compound.

Applications in Medicinal Chemistry and Biology


Quinoline boronic acids are of growing interest in drug discovery.[24][25] The boronic acid group can act as a key pharmacophore, often by forming reversible covalent bonds with active site serine or threonine residues in enzymes.[26]

- Enzyme Inhibition: They have been investigated as inhibitors of various enzymes. For instance, certain quinolone boronic acid derivatives have been shown to inhibit mitogen-

activated protein kinase (MAPK) and nuclear factor-kappa B (NF- κ B) signaling pathways, which are implicated in viral replication.[24] More recently, pyrazolo[4,3-f]quinoline compounds containing a boronic acid moiety have been identified as dual CLK/ROCK kinase inhibitors with anticancer properties.[22]

- Sensing and Diagnostics: The ability of boronic acids to reversibly bind with cis-diols makes them suitable for developing sensors for sugars and other biologically important molecules. [2][3]

Mechanism of Kinase Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Simplified diagram of a signaling pathway inhibited by a quinoline boronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. watsonnoke.com [watsonnoke.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. QUINOLINE-3-BORONIC ACID PINACOLATE | 171364-85-5 [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-2-boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 11. 191162-39-7 CAS MSDS (3-Quinolineboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Quinoline-4-boronic acid | C9H8BNO₂ | CID 2762748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Quinolin-5-ylboronic acid | C9H8BNO₂ | CID 5153389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 8-Quinolineboronic acid | C9H8BNO₂ | CID 2734380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. QUINOLINE-3-BORONIC ACID PINACOLATE CAS#: 171364-85-5 [chemicalbook.com]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 19. par.nsf.gov [par.nsf.gov]
- 20. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. DSpace [kuscholarworks.ku.edu]
- To cite this document: BenchChem. [Physical and chemical properties of quinoline boronic acids]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1307814#physical-and-chemical-properties-of-quinoline-boronic-acids\]](https://www.benchchem.com/product/b1307814#physical-and-chemical-properties-of-quinoline-boronic-acids)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com